molecular formula C7H5ClF6N2O B2591662 2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride CAS No. 2411331-51-4

2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride

Cat. No.: B2591662
CAS No.: 2411331-51-4
M. Wt: 282.57
InChI Key: RZXSBUVERXTEMZ-SYZQJQIISA-N
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Description

The compound “2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and two trifluoroacetyl groups, which are acyl groups with three fluorine atoms attached to the carbonyl carbon. The presence of the trifluoroacetyl groups and the azetidine ring suggests that this compound could have interesting reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an azetidine ring substituted with a trifluoroacetyl group and an ethanimidoyl chloride group, both of which are also trifluorinated .


Chemical Reactions Analysis

The reactivity of this compound could be quite interesting due to the presence of the azetidine ring and the trifluoroacetyl groups. The trifluoroacetyl groups could potentially undergo various reactions, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring and the trifluoroacetyl groups. The trifluoro groups could impart increased stability and electronegativity .

Scientific Research Applications

Photoaffinity Labeling

2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride and its derivatives have applications in photoaffinity labeling, a method used to study the interaction between a protein and a ligand. These compounds are acid stable and exhibit less rearrangement during photolysis compared to other diazoacyl reagents, making them suitable for labeling thiols with increased specificity and efficiency (Chowdhry, Vaughan, & Westheimer, 1976).

Synthesis of Heterocyclic Compounds

The compound is useful in the synthesis of fluorine-containing heterocyclic compounds, which are significant for their biological activity in medical and agrochemical applications. Its derivatives serve as important precursors in heterocyclization reactions, contributing to the development of novel compounds with potential therapeutic and agricultural benefits (Sokolov et al., 2013).

Characterization of Organic Functional Groups

Trifluoroacetyl chloride derivatives, including this compound, are used in fluorine-19 nuclear magnetic resonance (NMR) spectrometry for the characterization of alcohols, phenols, thiols, and primary and secondary amines. This application is crucial for determining organic structure and functionality, aiding in the synthesis and development of new organic compounds (Sleevi, Glass, & Dorn, 1979).

Antimicrobial Agent Synthesis

Another application is in the synthesis of novel azetidin-2-ones with potential antimicrobial activity. The structural versatility of this compound allows for the creation of compounds that can be screened for antimicrobial properties, contributing to the development of new antibiotics and antimicrobial agents (Ansari & Lal, 2009).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

The study of this compound could potentially contribute to various fields, such as synthetic chemistry, medicinal chemistry, and materials science. Its unique structure could make it a useful building block in the synthesis of more complex molecules .

Properties

IUPAC Name

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF6N2O/c8-4(6(9,10)11)15-3-1-16(2-3)5(17)7(12,13)14/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXSBUVERXTEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N=C(C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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